Cas no 1154097-27-4 ((3R)-pyrrolidine-3-carbonitrile)
(3R)-pyrrolidine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- (R)-pyrrolidine-3-carbonitrile
- (R)-3-cyano-pyrrolidine
- DATJETPTDKFEEF-YFKPBYRVSA-N
- (3R)-pyrrolidine-3-carbonitrile
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- MDL: MFCD18483108
- Inchi: 1S/C5H8N2/c6-3-5-1-2-7-4-5/h5,7H,1-2,4H2/t5-/m0/s1
- InChI Key: DATJETPTDKFEEF-YFKPBYRVSA-N
- SMILES: N1CC[C@@H](C#N)C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 99.9
- Topological Polar Surface Area: 35.8
(3R)-pyrrolidine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2972842-1g |
(3R)-pyrrolidine-3-carbonitrile |
1154097-27-4 | 1g |
$252.0 | 2023-09-06 | ||
| Enamine | EN300-2972842-5g |
(3R)-pyrrolidine-3-carbonitrile |
1154097-27-4 | 5g |
$737.0 | 2023-09-06 | ||
| Enamine | EN300-2972842-10g |
(3R)-pyrrolidine-3-carbonitrile |
1154097-27-4 | 10g |
$1222.0 | 2023-09-06 | ||
| Enamine | EN300-2972842-0.05g |
(3R)-pyrrolidine-3-carbonitrile |
1154097-27-4 | 95.0% | 0.05g |
$191.0 | 2025-03-19 | |
| Enamine | EN300-2972842-0.1g |
(3R)-pyrrolidine-3-carbonitrile |
1154097-27-4 | 95.0% | 0.1g |
$201.0 | 2025-03-19 | |
| Enamine | EN300-2972842-0.25g |
(3R)-pyrrolidine-3-carbonitrile |
1154097-27-4 | 95.0% | 0.25g |
$210.0 | 2025-03-19 | |
| Enamine | EN300-2972842-0.5g |
(3R)-pyrrolidine-3-carbonitrile |
1154097-27-4 | 95.0% | 0.5g |
$218.0 | 2025-03-19 | |
| Enamine | EN300-2972842-1.0g |
(3R)-pyrrolidine-3-carbonitrile |
1154097-27-4 | 95.0% | 1.0g |
$228.0 | 2025-03-19 | |
| Enamine | EN300-2972842-2.5g |
(3R)-pyrrolidine-3-carbonitrile |
1154097-27-4 | 95.0% | 2.5g |
$419.0 | 2025-03-19 | |
| Enamine | EN300-2972842-5.0g |
(3R)-pyrrolidine-3-carbonitrile |
1154097-27-4 | 95.0% | 5.0g |
$737.0 | 2025-03-19 |
(3R)-pyrrolidine-3-carbonitrile Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on (3R)-pyrrolidine-3-carbonitrile
Research Brief on (3R)-Pyrrolidine-3-carbonitrile (CAS: 1154097-27-4) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of (3R)-pyrrolidine-3-carbonitrile (CAS: 1154097-27-4) as a versatile scaffold for drug discovery and development. This compound, characterized by its chiral pyrrolidine core and nitrile functional group, has emerged as a key intermediate in the synthesis of bioactive molecules targeting various diseases, including neurological disorders, infectious diseases, and cancer. Its unique structural features enable diverse chemical modifications, making it a valuable building block in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the application of (3R)-pyrrolidine-3-carbonitrile in the development of novel inhibitors for the enzyme dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes therapy. The researchers utilized the compound's nitrile group to enhance binding affinity and selectivity, resulting in derivatives with improved pharmacokinetic properties. The study reported a 40% increase in inhibitory activity compared to previous generations of DPP-4 inhibitors, underscoring the compound's potential in antidiabetic drug design.
In the field of neuroscience, (3R)-pyrrolidine-3-carbonitrile has shown promise as a precursor for gamma-aminobutyric acid (GABA) receptor modulators. A recent patent application (WO2023056123) disclosed its use in synthesizing positive allosteric modulators of GABAA receptors, with potential applications in anxiety and epilepsy treatment. The chiral center at the 3-position was found to be critical for receptor subtype selectivity, with the (R)-enantiomer exhibiting superior binding affinity over its (S)-counterpart.
Oncology research has also benefited from this compound's versatility. A 2024 study in Bioorganic & Medicinal Chemistry Letters described its incorporation into small molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway. The nitrile functionality served as a key pharmacophore, forming critical hydrogen bonds with the PD-L1 protein. In vitro assays showed that these derivatives could effectively block the PD-1/PD-L1 interaction at nanomolar concentrations, suggesting potential for immunotherapy development.
The synthetic accessibility of (3R)-pyrrolidine-3-carbonitrile has been improved through recent methodological advances. A green chemistry approach published in ACS Sustainable Chemistry & Engineering (2023) demonstrated an enantioselective synthesis route using biocatalysis, achieving >99% ee with significantly reduced environmental impact compared to traditional methods. This development addresses previous challenges in large-scale production while maintaining high stereochemical purity.
Safety and toxicology profiles of (3R)-pyrrolidine-3-carbonitrile derivatives have been systematically evaluated in recent preclinical studies. Research published in Regulatory Toxicology and Pharmacology (2024) established structure-toxicity relationships for various derivatives, identifying the nitrile group as generally well-tolerated in pharmacological doses. These findings support further clinical translation of compounds derived from this scaffold.
Looking forward, the unique properties of (3R)-pyrrolidine-3-carbonitrile position it as a strategic building block for next-generation therapeutics. Its applications span multiple therapeutic areas, and ongoing research continues to uncover new pharmacological potentials. The compound's compatibility with fragment-based drug discovery approaches and its ability to serve as a molecular "handle" for further derivatization ensure its continued relevance in pharmaceutical innovation.
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